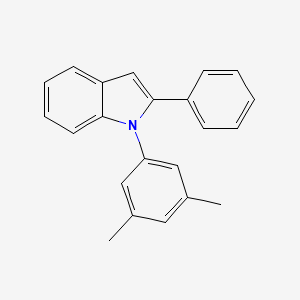

1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole is an organic compound belonging to the class of indoles. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound features a 3,5-dimethylphenyl group and a phenyl group attached to the indole core, making it a unique and interesting molecule for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, 3,5-dimethylphenylhydrazine and benzaldehyde can be used as starting materials. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and solvents that are more environmentally friendly and cost-effective is also a focus in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, especially at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced indole derivatives.

Substitution: Nitrated or halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-2-(3,5-dimethylphenyl)-1H-indole: Similar structure but different substitution pattern.

1-(3,5-Dimethylphenyl)-2-phenyl-1H-pyrrole: Similar core structure but different heterocycle.

1-(3,5-Dimethylphenyl)-2-phenyl-1H-pyrazole: Another heterocyclic compound with similar substituents.

Uniqueness: 1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both 3,5-dimethylphenyl and phenyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .

Biologische Aktivität

1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain indole derivatives could inhibit cell proliferation effectively in MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 0.12 to 2.78 µM .

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Related Indole Derivative A | HCT-116 | 0.48 |

| Related Indole Derivative B | MCF-7 | 1.93 |

Antimicrobial Activity

Indoles are also recognized for their antimicrobial properties. The presence of electron-donating groups in the structure enhances their ability to interact with microbial targets. The compound has shown promising activity against various pathogens in preliminary studies.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Anti-inflammatory Effects

Indoles have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in chronic inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar indole compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation and cancer progression.

- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of related indole derivatives for anticancer activity. The study found that modifications to the indole structure significantly affected cytotoxicity against different cancer cell lines, indicating the importance of structural optimization in drug design .

Eigenschaften

Molekularformel |

C22H19N |

|---|---|

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

1-(3,5-dimethylphenyl)-2-phenylindole |

InChI |

InChI=1S/C22H19N/c1-16-12-17(2)14-20(13-16)23-21-11-7-6-10-19(21)15-22(23)18-8-4-3-5-9-18/h3-15H,1-2H3 |

InChI-Schlüssel |

LTMRCZKXFIUIPA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)N2C3=CC=CC=C3C=C2C4=CC=CC=C4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.